![molecular formula C6H7N3O4S B3028892 5-Amino-2-nitrobenzenesulfonamide CAS No. 37559-31-2](/img/structure/B3028892.png)
5-Amino-2-nitrobenzenesulfonamide
Overview
Description
5-Amino-2-nitrobenzenesulfonamide is a chemical compound with the CAS Number: 37559-31-2 . It has a molecular weight of 217.21 and is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for 5-Amino-2-nitrobenzenesulfonamide is1S/C6H7N3O4S/c7-4-1-2-5 (9 (10)11)6 (3-4)14 (8,12)13/h1-3H,7H2, (H2,8,12,13)
. This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule. Physical And Chemical Properties Analysis
5-Amino-2-nitrobenzenesulfonamide has a density of 1.6±0.1 g/cm3 . It has a boiling point of 551.0±60.0 °C at 760 mmHg . The compound is a pale-yellow to yellow-brown solid .Scientific Research Applications
Synthesis of Nitrogenous Heterocycles
5-Amino-2-nitrobenzenesulfonamide is used in the synthesis of diverse nitrogenous heterocycles . The 2-Nos amides are used as intramolecular arylation agents and for the application of C- and N- aryl derivatives for the synthesis of diverse heterocycles in the solid phase .
Solid-Phase Organic Synthesis
This compound can be used in solid-phase organic synthesis on unprotected DNA . This methodology has become very popular in solid-phase synthesis, initially in peptide chemistry .
Synthesis of Medium-Sized Cyclic Amines
5-Amino-2-nitrobenzenesulfonamide is used in the efficient synthesis of medium-sized cyclic amines . The alkylation reaction proceeds smoothly to give N-Boc protected precursors .
Drug Discovery
The use of standard organic reaction conditions and common reagents in the presence of unprotected DNA is an important step in enabling DNA-directed chemical synthesis and drug discovery .
Peptide Chemistry
The methodology of using 5-Amino-2-nitrobenzenesulfonamide has become very popular in solid-phase synthesis, initially in peptide chemistry .
Synthesis of Polyfunctional Nonpeptidyl Molecules
This compound is used in the synthesis of polyfunctional nonpeptidyl molecules, for example, in the solid-phase synthesis of heterocycles .
Safety and Hazards
properties
IUPAC Name |
5-amino-2-nitrobenzenesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4S/c7-4-1-2-5(9(10)11)6(3-4)14(8,12)13/h1-3H,7H2,(H2,8,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPYAHUTKYTLBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101298899 | |
Record name | 5-Amino-2-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101298899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-nitrobenzenesulfonamide | |
CAS RN |
37559-31-2 | |
Record name | 5-Amino-2-nitrobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37559-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-2-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101298899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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